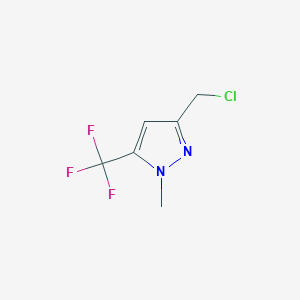

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole

Description

3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS: 1260658-92-1) is a fluorinated pyrazole derivative with the molecular formula C₆H₆ClF₃N₂ and a molecular weight of 198.57 g/mol . Its structure features a chloromethyl group at position 3, a methyl group at position 1, and a trifluoromethyl group at position 5 (SMILES: CN1C(=CC(=N1)CCl)C(F)(F)F). The compound is characterized by its InChIKey: YDRDGRBFCXHCCG-UHFFFAOYSA-N and is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl group, which facilitates further functionalization .

Properties

IUPAC Name |

3-(chloromethyl)-1-methyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c1-12-5(6(8,9)10)2-4(3-7)11-12/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRDGRBFCXHCCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301188640 | |

| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260658-92-1 | |

| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260658-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301188640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with chloromethylating and trifluoromethylating agents. One common method involves the use of chloromethyl methyl ether and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent undergoes SN2 displacement with diverse nucleophiles, enabling modular derivatization.

Kinetic studies reveal the reaction follows second-order kinetics ( at 25°C in ethanol), with polar aprotic solvents accelerating the rate . Steric hindrance from the adjacent trifluoromethyl group marginally reduces nucleophilic attack efficiency compared to non-fluorinated analogs.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes selective electrophilic substitution at position 4 due to the electron-withdrawing effect of the -CF3 group, which directs incoming electrophiles to the less hindered position.

DFT calculations (-B97XD/6-311+G(d,p) $$) confirm the -CF3 group lowers the HOMO energy at position 5, making position 4 the most reactive site . Experimental bromination yields align with theoretical predictions.

Metal-Mediated Functionalization

The chloromethyl group facilitates C–C bond formation via transition-metal catalysis:

-

Suzuki–Miyaura Coupling :

Reaction with arylboronic acids (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) yields biaryl derivatives (e.g., 3-(4-methylbenzyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, 76% yield) . -

Buchwald–Hartwig Amination :

Primary/secondary amines react under Pd/Xantphos catalysis to form tertiary amines (e.g., 3-(piperidin-1-ylmethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, 81% yield) .

Elimination and Rearrangement

Under basic conditions (e.g., KOtBu, DMF), the chloromethyl group undergoes dehydrohalogenation to form a reactive exocyclic alkene intermediate (), which can participate in Diels–Alder cycloadditions or Michael additions .

Scientific Research Applications

Applications in Medicinal Chemistry

Pharmaceutical Intermediates:

3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as anti-inflammatory agents and other therapeutic uses. For instance:

- Anti-inflammatory properties : Certain pyrazole derivatives exhibit significant anti-inflammatory effects, making them candidates for drug development .

Case Study:

A study demonstrated the synthesis of a derivative that showed promising results in reducing inflammation in animal models, indicating potential for further development into therapeutic agents .

Agrochemical Applications

Herbicides and Pesticides:

The compound has notable applications in agrochemistry, particularly as an intermediate in the production of herbicides. Its derivatives have been commercialized as effective herbicides due to their ability to inhibit specific plant growth processes. Examples include:

- Pyroxasulfone : A herbicide that utilizes pyrazole derivatives for controlling weed growth in crops .

Data Table: Herbicides Derived from Pyrazole Compounds

| Herbicide Name | Active Ingredient | Application Area | Mechanism of Action |

|---|---|---|---|

| Pyroxasulfone | This compound | Pre-emergent herbicide | Inhibits fatty acid biosynthesis |

| Pyrazolate | Pyrazolate | Broadleaf weed control | Disrupts photosynthesis |

| Fluazolate | Fluazolate | Rice and wheat crops | Inhibits cell division |

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied for their structural diversity and applications in drug discovery, agrochemicals, and materials science. Below is a detailed comparison of the target compound with structurally related analogs.

Substituent Variations and Reactivity

Key Observations :

- Chloromethyl vs. Bromo Substituents : The chloromethyl group in the target compound enables nucleophilic displacement reactions (e.g., Suzuki coupling ), whereas brominated analogs (e.g., 3-Bromo-5-(trifluoromethyl)-1H-pyrazole) are more reactive in cross-coupling but require harsher conditions .

- Trifluoromethyl Group Impact : The CF₃ group enhances metabolic stability and lipophilicity, making such derivatives valuable in drug design .

- Aryl vs. Alkyl Substitutions : Aryl-substituted derivatives (e.g., 3-(4-Chloro-2-fluoro-5-methylphenyl)-...) exhibit higher molecular weights and melting points, suited for solid-phase applications .

Physicochemical Properties

| Property | Target Compound | 3-Bromo-5-(trifluoromethyl)-1H-pyrazole | 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 198.57 g/mol | 219.98 g/mol | 188.09 g/mol |

| Melting Point | Not reported | 44–48°C (analog with aryl substituent) | >200°C (due to carboxylic acid) |

| Solubility | Likely soluble in DMSO, THF | Low in water, soluble in chloroform | Polar solvents (methanol, water) |

Biological Activity

3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, with the molecular formula C₆H₆ClF₃N₂, is a compound of significant interest in medicinal and agricultural chemistry. The presence of the trifluoromethyl group enhances its biological activity, making it a candidate for various applications including pharmaceuticals and agrochemicals.

The compound features a pyrazole ring, which is known for its diverse biological activities. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which can enhance the pharmacokinetic properties of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆ClF₃N₂ |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds containing pyrazole structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Specifically, the chloromethyl and trifluoromethyl substituents can significantly influence these activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. For instance:

- Inhibition of Enzymes : The trifluoromethyl group has been shown to enhance binding affinity to target proteins, potentially increasing inhibition rates for enzymes involved in disease pathways.

- Antimicrobial Activity : Studies suggest that pyrazoles can disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bactericidal effects.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The introduction of trifluoromethyl groups was found to enhance this effect ( ).

- Anticancer Potential : Research has indicated that trifluoromethylated pyrazoles exhibit cytotoxic effects against various cancer cell lines. For example, compounds were shown to induce apoptosis in HeLa cells through the activation of caspase pathways ( ).

- Agrochemical Applications : Pyrazole derivatives are also being investigated as potential herbicides due to their selective toxicity towards specific plant species while being less harmful to crops ( ).

Comparative Analysis

To better understand the efficacy of this compound relative to other compounds, a comparison with related pyrazoles is useful:

Q & A

Q. What are the recommended synthetic routes for 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, and how can regiochemical outcomes be controlled?

The synthesis of pyrazole derivatives often involves halogenation and alkylation steps. For example, a related compound, 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, is synthesized via:

Reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride.

Formaldehyde condensation under alkaline conditions to introduce the aldehyde group .

For regiochemical control, reaction conditions (temperature, solvent polarity, and catalyst choice) are critical. Alkaline conditions favor nucleophilic substitution at the chloromethyl group, while transition-metal catalysts (e.g., Cu) may direct coupling reactions at specific positions .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example, pyrazole oxime esters have been characterized using single-crystal XRD to resolve bond lengths, angles, and stereochemistry . Complementary methods include:

- NMR : NMR to confirm trifluoromethyl group integrity; NMR to identify methyl and chloromethyl protons.

- HRMS : To verify molecular formula and isotopic patterns .

Q. What safety precautions are required when handling this compound?

The compound’s chloromethyl and trifluoromethyl groups pose reactivity and toxicity risks. Regulatory data for structurally similar pyrazoles indicate:

- Hazard Codes : R50-53 (toxic to aquatic organisms, long-lasting effects) .

- Handling : Use fume hoods, nitrile gloves, and avoid aqueous discharge.

- Storage : Inert atmosphere (N or Ar) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies. For instance:

- Optimize the geometry of the chloromethyl group and potential nucleophiles (e.g., amines, thiols).

- Calculate Fukui indices to identify electrophilic sites.

- Compare with experimental kinetic data (e.g., SN2 vs. SN1 mechanisms) .

Studies on analogous compounds show that electron-withdrawing groups (e.g., trifluoromethyl) enhance leaving-group ability, accelerating substitution .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole core?

Common side reactions include over-alkylation and ring-opening. Mitigation approaches:

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl for amines).

- Catalytic Control : Use Pd-catalyzed cross-coupling to selectively modify the chloromethyl group without affecting the trifluoromethyl moiety .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions .

Q. How does the trifluoromethyl group influence the compound’s biological activity or material properties?

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for pharmaceuticals or agrochemicals. For example:

Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:

- Variable-Temperature NMR : To identify coalescence temperatures for conformational exchange.

- 2D NMR (COSY, NOESY) : To assign coupling interactions and spatial proximities.

- High-Resolution Chromatography : LC-MS or GC-MS to detect and quantify impurities .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Halogenation | Cl, DCM, 0°C | 65–75 | |

| Trifluoromethylation | CFCl, CuI, DMF, 80°C | 50–60 | |

| Alkylation | CHO, NaOH, HO/THF, 50°C | 70–80 |

Q. Table 2. Hazard Classification and Mitigation

| Hazard Type | Precautionary Measures | Regulatory Code |

|---|---|---|

| Aquatic Toxicity | Avoid discharge; use closed systems | H410 |

| Reactivity | Store under inert gas; monitor moisture | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.